

Application Note and Protocol: Regioselective Nitration of Methyl 3-Hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-hydroxy-2-nitrobenzoate

Cat. No.: B1315691

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Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Nitroaromatic compounds serve as versatile intermediates, readily converted to amines, which are key building blocks in organic synthesis. This document provides a detailed protocol for the regioselective nitration of methyl 3-hydroxybenzoate. The presence of both a hydroxyl group (an activating, ortho-para director) and a methyl ester group (a deactivating, meta director) on the aromatic ring makes the regioselectivity of this reaction a point of interest. The protocol described herein favors the formation of methyl 3-hydroxy-4-nitrobenzoate, where the directing effect of the powerful activating hydroxyl group dominates.

Principle

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO_2^+). The electron-rich aromatic ring of methyl 3-hydroxybenzoate then attacks the nitronium ion. The hydroxyl group directs the substitution to the positions ortho and para to it (positions 2, 4, and 6). The methyl ester group directs to the meta position (position 5). The combined effect and the strong activation by the hydroxyl group lead to preferential nitration at the C4 position, which is ortho to the hydroxyl group and meta to the ester group.[1] The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.[2][3]

Experimental Protocol

Materials and Equipment

- Methyl 3-hydroxybenzoate
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Methanol
- Distilled Water
- Crushed Ice
- Round-bottom flask (100 mL)
- Erlenmeyer flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- Büchner funnel and flask
- Filter paper
- Recrystallization apparatus
- Melting point apparatus
- Standard laboratory glassware (beakers, graduated cylinders)
- Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

Safety Precautions

- Warning: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[\[2\]](#)[\[3\]](#)
- Add reagents slowly and monitor the temperature continuously.
- In case of skin contact, immediately wash the affected area with copious amounts of water.

Procedure

- Preparation of the Substrate Solution:
 - Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.
 - Add 5.0 g of methyl 3-hydroxybenzoate to the flask.
 - Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature below 10°C.
- Preparation of the Nitrating Mixture:
 - In a separate beaker or small flask, carefully add 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid.
 - Cool this nitrating mixture in an ice bath.
- Nitration Reaction:
 - Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-hydroxybenzoate over a period of 20-30 minutes.

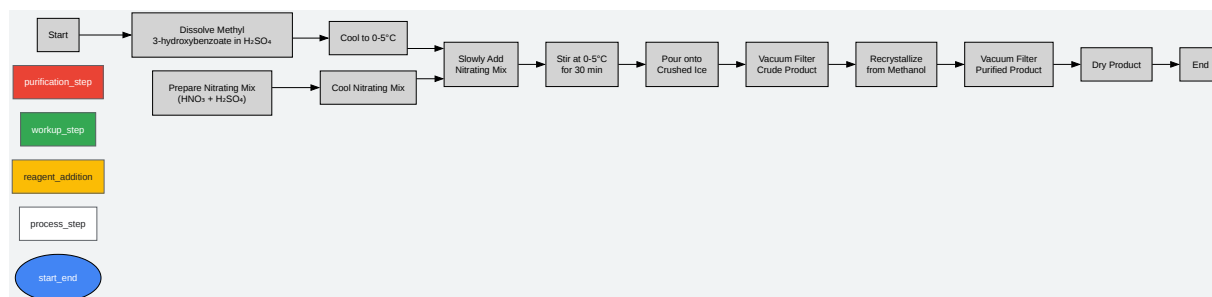
- Carefully monitor the reaction temperature and maintain it between 0°C and 5°C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
- Work-up and Isolation:
 - In a 250 mL beaker, place approximately 50 g of crushed ice.
 - Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod.^{[3][4][5][6][7][8]} A yellow solid should precipitate.
 - Allow the ice to melt completely.
 - Isolate the crude product by vacuum filtration using a Büchner funnel.
 - Wash the solid product on the filter paper with two portions of 20 mL of ice-cold water to remove any residual acid.^{[5][6][8]}
- Purification:
 - Transfer the crude solid to a beaker for recrystallization.
 - Recrystallize the product from a minimal amount of hot methanol.^[8] Dissolve the crude solid in hot methanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
 - Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
 - Dry the purified product in a desiccator.
- Characterization:
 - Determine the mass of the dried product and calculate the percentage yield.

- Measure the melting point of the purified product. The literature melting point for methyl 3-hydroxy-4-nitrobenzoate is approximately 103-105°C.
- Characterize the product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

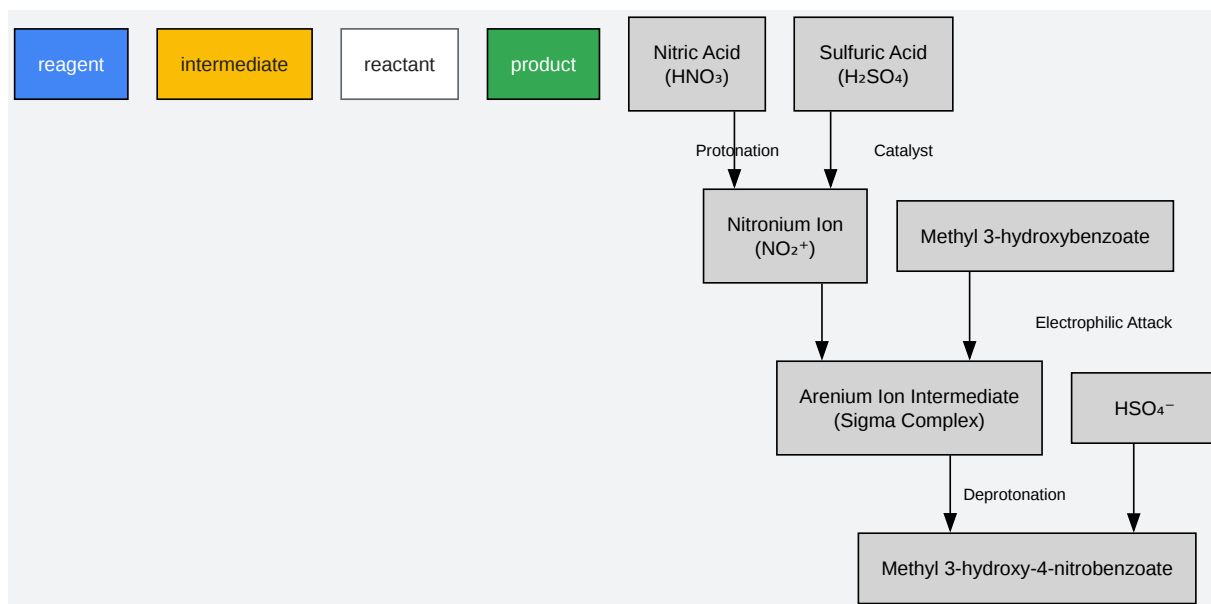
Parameter	Value
Mass of Methyl 3-hydroxybenzoate	5.0 g
Volume of Conc. H_2SO_4	10 mL + 3.0 mL
Volume of Conc. HNO_3	3.0 mL
Reaction Temperature	0-5 °C
Reaction Time	30 minutes post-addition
Mass of Crude Product	~5.5 g
Mass of Purified Product	~4.8 g
Theoretical Yield	~6.5 g
Percentage Yield	~74%
Melting Point	103-105 °C
Appearance	Pale yellow crystalline solid

Visualizations



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Caption: Experimental workflow for the nitration of methyl 3-hydroxybenzoate.



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Caption: Simplified reaction mechanism for the electrophilic nitration.

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